molecular formula C9H17N3O2S B1470458 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2097952-73-1

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1470458
CAS No.: 2097952-73-1
M. Wt: 231.32 g/mol
InChI Key: CCYYBASMCMNSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a thiadiazolidine precursor in the presence of an oxidizing agent to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the thiadiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted thiadiazolidine compounds with different functional groups.

Scientific Research Applications

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine: Lacks the 1,1-dioxide functional group.

    5-(Pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the cyclopropyl group.

Uniqueness

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both the cyclopropyl and pyrrolidinyl groups, as well as the 1,1-dioxide functional group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyclopropyl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c13-15(14)11(8-1-2-8)5-6-12(15)9-3-4-10-7-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYYBASMCMNSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(S2(=O)=O)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.